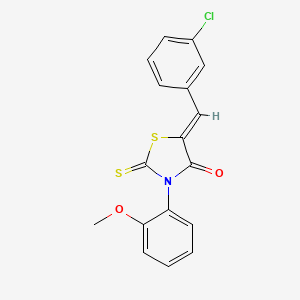

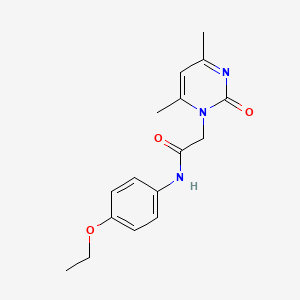

![molecular formula C17H24N4O2S B4579148 2-({5-[1-(4-叔丁基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)乙酰胺](/img/structure/B4579148.png)

2-({5-[1-(4-叔丁基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide often involves multi-step processes that include reactions such as S-alkylation, acylation, and cyclization. A synthesis pathway could involve the initial formation of a triazole core, followed by subsequent modifications including the introduction of a thioacetamide group and a tert-butylphenoxy moiety. For instance, similar compounds have been synthesized through reactions involving thiocarbohydrazide and substituted phenoxy acetic acid, leading to substituted 1,2,4-triazoles, which are then further modified to introduce additional functional groups (Hunashal et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This core structure can significantly influence the molecule's electronic distribution, contributing to its reactivity. The tert-butylphenoxy and thioacetamide groups further add to the steric and electronic characteristics of the molecule, potentially affecting its molecular conformation and interaction with other molecules.

Chemical Reactions and Properties

Compounds with a 1,2,4-triazole core, like 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide, exhibit a range of chemical reactivities due to the presence of multiple reactive sites. These include nucleophilic substitution reactions at the thioacetamide group, electrophilic aromatic substitution on the phenyl ring, and potential cycloaddition reactions involving the triazole ring. The chemical properties are further influenced by the electron-donating tert-butyl group and the electron-withdrawing thioacetamide moiety, creating a delicate balance that dictates the compound's reactivity profile.

Physical Properties Analysis

The physical properties of such a compound are determined by its molecular structure, which influences its solubility, melting point, and other physicochemical parameters. The presence of the tert-butyl group can increase steric hindrance, potentially affecting the compound's crystallinity and solubility in various solvents. The polar thioacetamide group may enhance solubility in polar solvents, while the overall molecular weight and shape can influence its volatility and melting point.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards specific reagents, are significantly influenced by the functional groups present in the molecule. The triazole ring can act as a ligand in coordination chemistry, potentially forming complexes with metal ions. The reactivity of the thioacetamide group towards hydrolysis or its role in condensation reactions can also contribute to the compound's chemical versatility.

- Synthesis and activity of triazole derivatives: (Hunashal et al., 2014).

科学研究应用

药物合成中的化学选择性乙酰化:

- Magadum 和 Yadav (2018) 在 ACS Omega 中的一项研究探索了使用不同的酰基供体将 2-氨基苯酚化学选择性地单乙酰化为 N-(2-羟苯基)乙酰胺(一种抗疟疾药物的中间体)。这项研究突出了选择性乙酰化过程在合成复杂药物分子中的重要性,这可能与 2-({5-[1-(4-叔丁基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)乙酰胺 等化合物的合成相关 (Magadum & Yadav, 2018).

抗菌特性:

- Fuloria 等人 (2009) 在 Acta Poloniae Pharmaceutica 中报道了从类似于 2-({5-[1-(4-叔丁基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)乙酰胺 的化合物衍生的新亚胺和噻唑烷酮的合成,并评估了它们的抗菌和抗真菌活性。这表明类似化合物具有潜在的抗菌应用 (Fuloria et al., 2009).

药理学评估:

- Rani 等人 (2016) 在 Anti-cancer Agents in Medicinal Chemistry 中的一项研究讨论了乙酰胺衍生物(结构类似于 2-({5-[1-(4-叔丁基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)乙酰胺)的合成,以作为潜在的细胞毒性、抗炎、镇痛和解热剂。这表明该化合物在药理学应用中的潜力 (Rani et al., 2016).

放射化学合成:

- Latli 和 Casida (1995) 在 Journal of Labelled Compounds and Radiopharmaceuticals 中关于放射合成具有与本化合物相似的结构的氯乙酰苯胺除草剂的研究表明,该化合物在开发用于各种研究(包括代谢和作用方式研究)的放射性标记化合物方面具有潜在应用 (Latli & Casida, 1995).

杂环化合物的合成:

- Wardkhan 等人 (2008) 在 Journal of The Chinese Chemical Society 中报道了具有抗菌活性的噻唑及其稠合衍生物的合成,这可能与 2-({5-[1-(4-叔丁基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-基}硫代)乙酰胺 等化合物的合成有关。这项研究指出了该化合物在合成具有显着生物活性的杂环化合物中的潜力 (Wardkhan et al., 2008).

属性

IUPAC Name |

2-[[5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-11(15-19-20-16(21(15)5)24-10-14(18)22)23-13-8-6-12(7-9-13)17(2,3)4/h6-9,11H,10H2,1-5H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZXAEHOUSALTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(N1C)SCC(=O)N)OC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

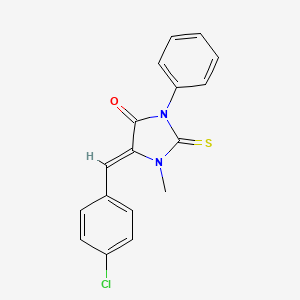

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)

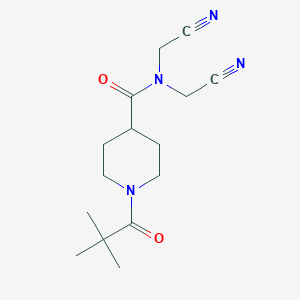

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)

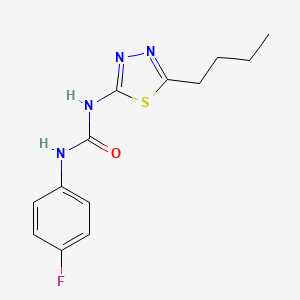

![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)

![N-cyclohexyl-3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]octahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4579137.png)

![methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4579139.png)

![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)

![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)

![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)